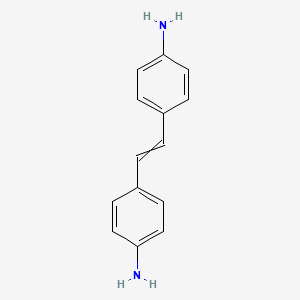
4,4'-Diaminostilbene
Cat. No. B8786088
M. Wt: 210.27 g/mol
InChI Key: KOGDFDWINXIWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05262509
Procedure details


A portion (20.27 grams, 0.075 mole) of 4,4'-dinitrostilbene from A above, concentrated hydrochloric acid (150 milliliters) and ethanol (300 milliliters) are added to a beaker and heated to provide a 60° C. stirred solution. Over the next eight hour period, 325 mesh powdered iron is added to the reaction mixture in aliquots until a total of 33-51 grams (0.60 mole) has been added. After completion of the iron addition, the mixture is heated for 16 hours at 60° C. then diluted with ethanol (250 milliliters) and deionized water (250 milliliters). After cooling to 25° C. , the product is filtered. The resultant solution is treated with 50% aqueous sodium hydroxide sufficient to induce precipitation of a pale tan colored product which is recovered by filtration. The recovered filter cake is washed with deionized water (500 milliliters) then dried in a vacuum oven at 100° C. and 2 mm Hg to a constant weight of 11.3 grams. The product is recovered as a pale tan colored solid. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product confirms the product structure: Disappearance of the absorbances observed for the conjugated nitro group, appearance of --NH2 stretching absorbances at 3436 (3462 shoulder) and 3356 (3376 shoulder) cm-1, a --NH2 bending absorbance at 1616 cm-1 (1603 cm-1 shoulder due to aromatic ring absorbance) , an out-of-plane C--H deformation at 970 cm-1 due to the trans substituted ethylene group and a C--H out-of-plane bending vibration at 832 cm-1 due to the paradisubstituted aromatic rings. Proton nuclear magnetic resonance spectroscopy further confirms the product structure.






Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.Cl>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:11][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Over the next eight hour period, 325 mesh
|
|
Duration
|
8 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the reaction mixture in aliquots until a total of 33-51 grams (0.60 mole)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
has been added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product is filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resultant solution is treated with 50% aqueous sodium hydroxide sufficient
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation of a pale tan colored product which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is recovered by filtration
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The recovered filter cake
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with deionized water (500 milliliters)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried in a vacuum oven at 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is recovered as a pale tan colored solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

